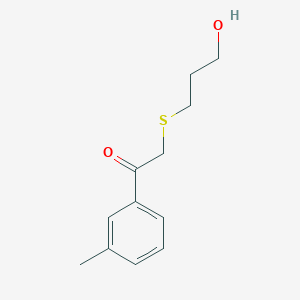
2-((3-Hydroxypropyl)thio)-1-(m-tolyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((3-Hydroxypropyl)thio)-1-(m-tolyl)ethan-1-one is an organic compound that features a hydroxypropylthio group attached to a tolyl ethanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Hydroxypropyl)thio)-1-(m-tolyl)ethan-1-one typically involves the reaction of a m-tolyl ethanone derivative with a hydroxypropylthio reagent. Common synthetic routes may include:
Thioetherification: Reacting m-tolyl ethanone with 3-mercaptopropanol under basic conditions to form the desired product.
Oxidation-Reduction: Using oxidizing agents to introduce the hydroxy group and reducing agents to stabilize the thioether linkage.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, such as:
Catalysis: Employing catalysts to increase the reaction rate and yield.
Purification: Using techniques like distillation, crystallization, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-((3-Hydroxypropyl)thio)-1-(m-tolyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The thioether linkage can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
2-((3-Hydroxypropyl)thio)-1-(m-tolyl)ethan-1-one may have applications in:
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in biochemical studies or as a probe in molecular biology.
Medicine: Investigated for potential therapeutic properties.
Industry: Used in the production of materials with specific properties.
Mechanism of Action
The mechanism of action for 2-((3-Hydroxypropyl)thio)-1-(m-tolyl)ethan-1-one would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-((3-Hydroxypropyl)thio)-1-phenylethan-1-one
- 2-((3-Hydroxypropyl)thio)-1-(p-tolyl)ethan-1-one
Uniqueness
2-((3-Hydroxypropyl)thio)-1-(m-tolyl)ethan-1-one may exhibit unique properties due to the specific positioning of the hydroxypropylthio group and the m-tolyl moiety, which can influence its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C12H16O2S |
|---|---|
Molecular Weight |
224.32 g/mol |
IUPAC Name |
2-(3-hydroxypropylsulfanyl)-1-(3-methylphenyl)ethanone |
InChI |
InChI=1S/C12H16O2S/c1-10-4-2-5-11(8-10)12(14)9-15-7-3-6-13/h2,4-5,8,13H,3,6-7,9H2,1H3 |
InChI Key |
GTEOVTFSVBAXPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)CSCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-9-(propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13650661.png)
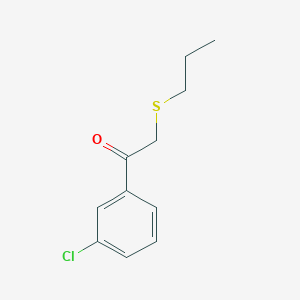
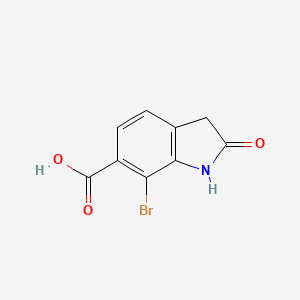
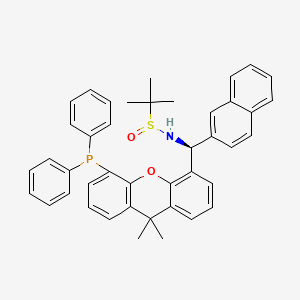
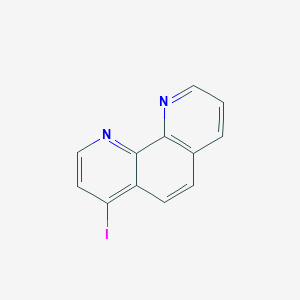
![Pyrido[3,4-d]pyrimidin-5-ol](/img/structure/B13650723.png)
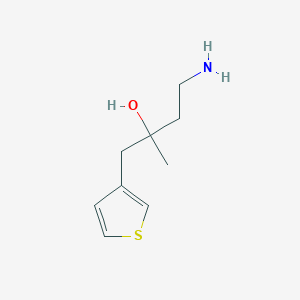
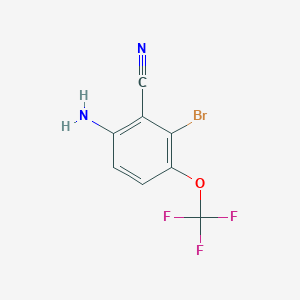

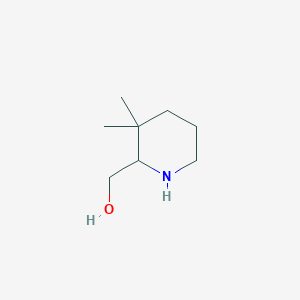

![1-Chloro-4-iododibenzo[b,d]furan](/img/structure/B13650735.png)
![1-Ethoxycarbonyloxyethyl 6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrochloride](/img/structure/B13650742.png)

